Catalpol

Catalog No.
S522787
CAS No.
2415-24-9
M.F
C15H22O10
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catalpol

CAS Number

2415-24-9

Product Name

Catalpol

IUPAC Name

2-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15-/m1/s1

InChI Key

LHDWRKICQLTVDL-XLIOHLKBSA-N

SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Solubility

Soluble in DMSO.

Synonyms

Catalpinoside

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Description

The exact mass of the compound Catalpol is 362.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant and Anti-inflammatory Effects:

Catalpol exhibits potent antioxidant activity, scavenging free radicals that can damage brain cells [1]. It also demonstrates anti-inflammatory properties, potentially mitigating neuroinflammation, a key player in neurodegenerative diseases [2].

Source:* [1] "Catalpol protects against oxidative stress-induced apoptosis in PC12 cells by enhancing the activity of glutathione peroxidase and superoxide dismutase" ()* [2] "Neuroinflammation in Alzheimer's Disease: A Review of Etiological Processes" ()

Potential in Neurodegenerative Diseases:

Research suggests that Catalpol may be beneficial in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) by protecting neurons and promoting their survival [3, 4]. Studies have shown its ability to reduce beta-amyloid plaque formation, a hallmark of AD, and alleviate dopaminergic neuronal loss observed in PD [5].

Source:* [3] "Neuroprotective effects of catalpol on cerebral ischemia injury" ()* [4] "Catalpol, a natural product with neuroprotective potential" ()* [5] "Catalpol reduces beta-amyloid-induced neurotoxicity in SH-SY5Y cells" ()

Stroke and Ischemic Injury Protection:

Studies suggest Catalpol's neuroprotective effects extend to stroke and ischemic injury. It may improve blood flow, reduce cell death, and promote neurological recovery after stroke events [6].

Source:* [6] "Catalpol protects against cerebral ischemia injury by inhibiting inflammation and apoptosis" ()

Catalpol is an iridoid glucoside, a type of natural product characterized by a monoterpene structure attached to a glucose molecule. It was first isolated in 1962 from plants in the Catalpa genus, and later found in larger quantities in Rehmannia species and other plants from various families including Scrophulariaceae and Lamiaceae . The chemical structure of catalpol features six hydroxyl groups, contributing to its solubility and biological activity. This compound plays significant roles in plant defense mechanisms, making herbivorous insects that consume these plants unpalatable to predators .

, particularly degradation processes influenced by temperature, pH, and the presence of amino acids. Studies indicate that catalpol degradation follows first-order kinetics, with degradation rates increasing at higher temperatures and acidic conditions . For instance, when catalpol is subjected to different pH levels and temperatures (70°C to 100°C), the reaction kinetics reveal significant changes in concentration over time, suggesting that environmental factors heavily influence its stability .

Catalpol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Research has shown that it can improve conditions like atherosclerosis by reducing oxidative stress and inflammation through mechanisms such as promoting the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibiting the expression of reactive oxygen species-producing enzymes . Additionally, catalpol has been noted for its potential therapeutic roles in treating metabolic disorders and neurodegenerative diseases due to its ability to enhance cellular antioxidant defenses .

The synthesis of catalpol can be achieved through several methods. One notable approach involves the esterification of catalpol with propionic anhydride using pyridine as a solvent, which allows for the formation of various derivatives with enhanced biological properties. Optimal reaction conditions include specific molar ratios and temperatures to maximize yield . The biosynthetic pathway for catalpol also indicates its derivation from aucubin through a series of enzymatic transformations involving hydroxylation and epoxidation processes .

Catalpol finds applications in pharmaceuticals due to its diverse biological activities. It is being explored as a potential treatment for cardiovascular diseases, metabolic syndrome, and neurodegenerative disorders. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative damage in cells. Additionally, catalpol's role in enhancing plant defense mechanisms suggests potential agricultural applications as a natural pesticide or growth enhancer .

Studies on the interactions of catalpol with other compounds reveal its potential synergistic effects when combined with other phytochemicals. For example, research indicates that catalpol may enhance the efficacy of certain antioxidants when used in combination therapies for conditions like atherosclerosis. Its interactions with amino acids also suggest that it can form complexes that might influence its bioavailability and therapeutic effects .

Several compounds share structural similarities with catalpol, including:

  • Aucubin: A precursor to catalpol known for its anti-inflammatory properties.
  • Loganin: Another iridoid glycoside with neuroprotective effects.
  • Geniposide: Exhibits hepatoprotective activities similar to those of catalpol.
CompoundStructure TypeBiological ActivityUnique Feature
CatalpolIridoid glucosideAntioxidant, anti-inflammatoryEnhances Nrf2 activity
AucubinIridoid glucosideAnti-inflammatoryPrecursor to catalpol
LoganinIridoid glucosideNeuroprotectiveProtects neuronal cells
GeniposideIridoid glycosideHepatoprotectiveSupports liver function

Catalpol stands out due to its unique combination of antioxidant properties and its specific mechanism involving Nrf2 activation, which differentiates it from other similar compounds that may not exhibit this particular pathway .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

362.12129689 g/mol

Monoisotopic Mass

362.12129689 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCX5L7JIC2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2415-24-9

Wikipedia

Catalpol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15
1: Zhu H, Wan D, Zhang F. [Progress in studies of pharmacological action and mechanisms of catalpol on brain diease]. Zhongguo Zhong Yao Za Zhi. 2009 Dec;34(23):2983-6. Review. Chinese. PubMed PMID: 20222407.
2: Liu YF, Zhao Y, Wen XS, Dong QT. [Advances in research on pharmacodynamics and chemical conversion of catalpol]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1128-30. Review. Chinese. PubMed PMID: 17802867.

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